![molecular formula C15H11ClF3NO3 B5754167 2-(2-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5754167.png)
2-(2-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide, commonly known as TFCA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. TFCA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 377.77 g/mol.
作用机制
The mechanism of action of TFCA is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. By inhibiting COX-2 activity, TFCA reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
TFCA has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. TFCA has been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
实验室实验的优点和局限性
One of the main advantages of TFCA is its versatility, as it can be used in various fields of research, including medicinal chemistry, agriculture, and material science. TFCA is also relatively easy to synthesize, and its synthesis process can be optimized to improve yield and purity. However, one of the main limitations of TFCA is its limited solubility in water, which can make it difficult to use in certain experiments. TFCA can also be expensive to synthesize, which can limit its use in some research applications.
未来方向
There are several future directions for research on TFCA. One area of research is the development of new synthesis methods that can improve the yield and purity of TFCA. Another area of research is the investigation of TFCA as a potential treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. TFCA could also be studied further as a herbicide in agriculture, as well as a precursor for the synthesis of new organic compounds in material science. Additionally, more research is needed to fully understand the mechanism of action of TFCA and its potential side effects.
合成方法
TFCA can be synthesized through a multistep process that involves the reaction of 2-chlorophenol with sodium hydroxide to form 2-chlorophenol sodium salt. This intermediate product is then reacted with 4-trifluoromethoxyaniline in the presence of acetic acid to form the final product, TFCA. The synthesis process can be optimized by adjusting the reaction conditions, such as temperature, reaction time, and reactant concentration.
科学研究应用
TFCA has been studied extensively for its potential use in various fields of research, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, TFCA has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated as a potential treatment for cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, TFCA has been used as a herbicide to control the growth of weeds in crops. In material science, TFCA has been used as a precursor for the synthesis of various organic compounds, including liquid crystals and polymers.
属性
IUPAC Name |
2-(2-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO3/c16-12-3-1-2-4-13(12)22-9-14(21)20-10-5-7-11(8-6-10)23-15(17,18)19/h1-8H,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQUPEHTNFPCNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)OC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-diethyl-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B5754085.png)
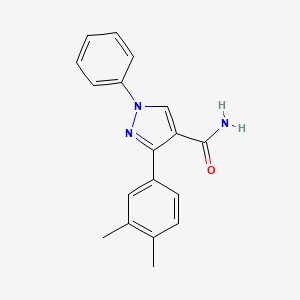
![N-[2-(dimethylamino)ethyl]-4-ethoxybenzamide](/img/structure/B5754103.png)
![methyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5754110.png)

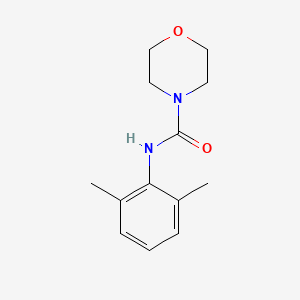
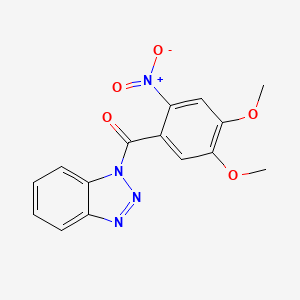
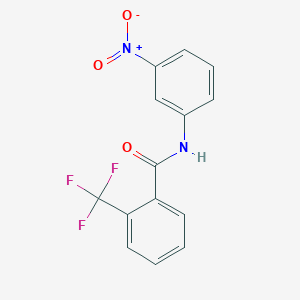
![4-chloro-N'-[1-(3-methoxyphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5754155.png)
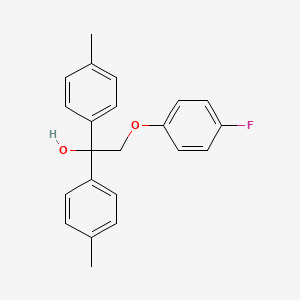
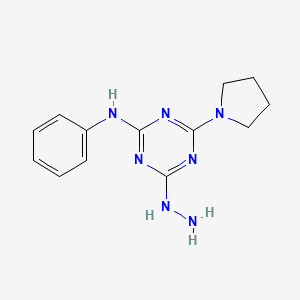
![N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5754195.png)

![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5754204.png)